molecular formula C20H25N5O3 B2571076 N-(4-(4-(4-环丙基-1-甲基-5-氧代-4,5-二氢-1H-1,2,4-三唑-3-基)哌啶-1-羰基)苯基)乙酰胺 CAS No. 1797587-71-3

N-(4-(4-(4-环丙基-1-甲基-5-氧代-4,5-二氢-1H-1,2,4-三唑-3-基)哌啶-1-羰基)苯基)乙酰胺

货号: B2571076
CAS 编号: 1797587-71-3
分子量: 383.452
InChI 键: DZLBQLCEFSCDKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,4-triazole ring, a piperidine ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring and the piperidine ring would add a level of cyclic structure to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could potentially make this compound soluble in polar solvents .

科学研究应用

化学合成和结构应用苯基甘氨醇衍生的恶唑哌啶酮内酰胺可作为合成含哌啶的天然产物和生物活性化合物的对映选择性合成中的多功能中间体。这些内酰胺在两种对映异构体系列中都可以获得,允许区域和立体控制方式引入取代基,促进对映纯的多取代哌啶、喹诺利啶、吲哚利啶、全氢喹啉、氢异喹啉和复杂吲哚生物碱的产生。与δ-氧代酸衍生物的环缩合反应,包括动态动力学拆分和酯基团的分化,对于构建在杂环上直接带有碳取代基的内酰胺特别感兴趣,从而扩大了合成苯并[a]-和吲哚并[2,3-a]喹诺利啶的潜力和范围 (Escolano 等人,2006).

药理盐形式在药理研究中,正在研究活性药物成分 (API) 的特定盐形式,以了解其在药物成分和疗法中的效用。盐或溶剂化物形式的研究,如在某些药物成分的开发中所见,突出了化学改性在增强药物特性和治疗功效中的重要性 (朱利安·乔瓦尼尼和鲍伊·耶兰·约瑟夫森,2005).

多晶型物和水合物研究API 的无水多晶型物、一水合物和二水合物形式的研究表明晶体形式在水性介质中药物的稳定性和转化率中起着至关重要的作用。此类研究对于了解药物的理化性质,包括其溶解度、稳定性和生物利用度至关重要。某些化合物中观察到的水合物快速转化为更稳定的无水形式,突出了药物物质在不同环境条件下的动态性质 (Petrova 等人,2009).

对映选择性合成苯基甘氨醇衍生的δ-内酰胺对哌啶、吲哚利啶和喹诺利啶生物碱的对映选择性合成证明了手性中间体在构建复杂天然产物中的潜力。这种方法能够合成具有受控立体化学的不同生物碱,突出了对映选择性方法在生产具有特定光学性质的生物活性化合物中的重要性 (Amat 等人,2003).

作用机制

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, the mechanism of action would depend on the specific biological target of the drug .

未来方向

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

属性

IUPAC Name

N-[4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-13(26)21-16-5-3-15(4-6-16)19(27)24-11-9-14(10-12-24)18-22-23(2)20(28)25(18)17-7-8-17/h3-6,14,17H,7-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLBQLCEFSCDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。